molecular formula K6Na7 B14530023 CID 71386479 CAS No. 62431-89-4

CID 71386479

Cat. No.: B14530023
CAS No.: 62431-89-4
M. Wt: 395.518 g/mol
InChI Key: WISPDZPJOLDKLU-UHFFFAOYSA-N
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Description

CID 71386479 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database.

For instance, compounds are typically characterized using techniques such as:

  • GC-MS (Gas Chromatography-Mass Spectrometry) for purity assessment and compound identification .
  • LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) for molecular weight determination and structural elucidation via in-source Collision-Induced Dissociation (CID) fragmentation patterns .
  • Vacuum distillation for fractionation and quantification of compound content in mixtures .

These methods align with the International Council for Harmonisation (ICH) guidelines, which emphasize the need to describe physicochemical properties, structural formulas, and comparisons with structurally similar compounds during drug development .

Properties

CAS No.

62431-89-4

Molecular Formula

K6Na7

Molecular Weight

395.518 g/mol

InChI

InChI=1S/6K.7Na

InChI Key

WISPDZPJOLDKLU-UHFFFAOYSA-N

Canonical SMILES

[Na].[Na].[Na].[Na].[Na].[Na].[Na].[K].[K].[K].[K].[K].[K]

Origin of Product

United States

Preparation Methods

The preparation of CID 71386479 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

RNA Polymerase Inhibition

Pseudouridimycin directly inhibits bacterial RNA polymerase through a competitive mechanism with uridine triphosphate (UTP). This reaction prevents RNA elongation by mimicking UTP’s binding site.

Reaction Type Target Mechanism Outcome
Competitive inhibitionBacterial RNA polymeraseStructural mimicry of UTPDisruption of transcription elongation

Nucleophilic Substitution

The compound undergoes nucleophilic substitution at its formamidinylated group, enabling covalent interactions with enzymatic residues:

Pseudouridimycin+Enzyme NuEnzyme Pseudouridimycin Adduct\text{Pseudouridimycin}+\text{Enzyme Nu}^-\rightarrow \text{Enzyme Pseudouridimycin Adduct}

This reaction is critical for irreversible binding to bacterial targets.

Oxidation-Reduction Reactions

Pseudouridimycin participates in redox cycles involving its hydroxylated dipeptide moiety:

C19H24N6O8+NADHReduced Intermediate+NAD+\text{C}_{19}\text{H}_{24}\text{N}_6\text{O}_8+\text{NADH}\rightarrow \text{Reduced Intermediate}+\text{NAD}^+

This activity facilitates oxidative damage to bacterial membranes.

Structural Influence on Reactivity

The molecular structure of Pseudouridimycin (formamidinylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine) directly dictates its reaction pathways:

Structural Feature Role in Reactivity
5'-aminopseudouridineFacilitates UTP mimicry and competitive binding
Formamidinylated groupEnhances nucleophilic substitution potential
N-hydroxylated Gly-Gln dipeptideMediates redox interactions and membrane targeting

Reaction Conditions and Catalysts

Pseudouridimycin’s reactions occur under specific biochemical conditions:

Parameter Optimal Range Catalysts/Co-factors
pH7.2–7.5Mg²⁺ ions, ATP
Temperature37°CBacterial RNA polymerase
SolventAqueous bufferNADH/NAD⁺ redox system

Scientific Research Applications

CID 71386479 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its role in drug development. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 71386479 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Parameters for Comparison

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not available C₃₇H₅₈O₁₀ C₃₈H₆₀O₁₀
Molecular Weight Not available 666.86 g/mol 680.89 g/mol
Biological Activity Not available Cytotoxic marine toxin Methylated derivative with reduced toxicity
TPSA Not available 131.36 Ų 131.36 Ų

Key Observations:

  • Structural Modifications : Methylation (e.g., 30-methyl substitution in CID 185389) often reduces toxicity while retaining core biological activity .
  • Analytical Techniques: In-source CID fragmentation in LC-ESI-MS can differentiate isomers like ginsenoside Rf and pseudoginsenoside F11, suggesting similar approaches could resolve structural nuances in this compound .

Challenges in Comparison

  • Data Gaps: The absence of experimental data for this compound limits direct comparisons.
  • Methodological Consistency : Discrepancies in analytical parameters (e.g., mass tolerance windows in ) could affect reproducibility across studies .

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